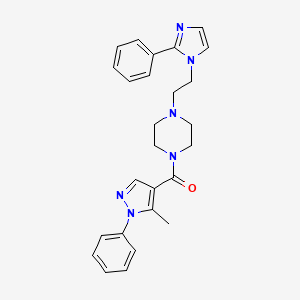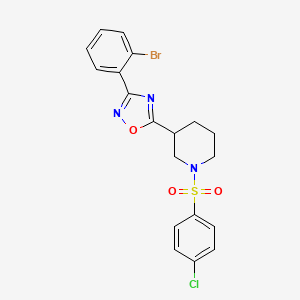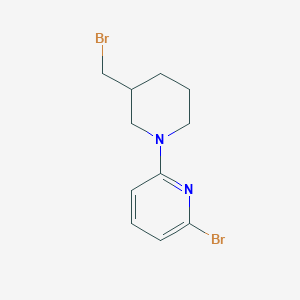![molecular formula C12H19NO4S B2498432 N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide CAS No. 2361638-94-8](/img/structure/B2498432.png)
N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide, commonly known as DOTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DOTU is a spirocyclic lactam derivative that has been synthesized using different methods, and its unique chemical structure has led to its use in various biochemical and physiological studies. In
Mécanisme D'action
DOTU works by binding to the target protein and preventing its normal function. The mechanism of action of DOTU is dependent on the specific target protein. For example, DOTU inhibits the protein-protein interaction between c-Myc and Max by binding to the Max protein and preventing its interaction with c-Myc. Inhibition of histone deacetylase activity by DOTU involves the binding of DOTU to the active site of the enzyme, which prevents the deacetylation of histones.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DOTU are dependent on the specific target protein. Inhibition of the protein-protein interaction between c-Myc and Max by DOTU has been shown to lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Inhibition of histone deacetylase activity by DOTU has been shown to lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DOTU in lab experiments is its specificity for the target protein. DOTU has been shown to have a high affinity for the target protein, which allows for the selective inhibition of its function. Another advantage of using DOTU is its stability in biological systems. DOTU has been shown to be stable in biological fluids, which allows for its use in in vivo studies. One limitation of using DOTU in lab experiments is its low solubility in water, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the use of DOTU in scientific research. One future direction is the development of new drugs based on the structure of DOTU. Another future direction is the investigation of the mechanism of action of DOTU on other target proteins. The use of DOTU in the study of epigenetics, which involves the regulation of gene expression, is also a potential future direction. Additionally, the development of new methods for the synthesis of DOTU with higher yields and improved solubility is an area for future research.
Conclusion:
In conclusion, DOTU is a spirocyclic lactam derivative that has gained significant attention in scientific research due to its potential applications in various fields. DOTU has been synthesized using different methods and has been shown to have a high affinity for the target protein, which allows for the selective inhibition of its function. The biochemical and physiological effects of DOTU are dependent on the specific target protein and include the inhibition of cell proliferation and the induction of apoptosis in cancer cells. DOTU has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
DOTU can be synthesized using different methods, including the reaction of 3,3,6,6-tetramethyl-9-oxa-3,6-diazaspiro[4.5]decane-2,8-dione with propargylamine, followed by the reaction with acetic anhydride. Another method involves the reaction of 3,3,6,6-tetramethyl-9-oxa-3,6-diazaspiro[4.5]decane-2,8-dione with propargyl alcohol, followed by the reaction with acetic anhydride. The yield of DOTU using these methods ranges from 30% to 40%.
Applications De Recherche Scientifique
DOTU has been used in various scientific research applications, including the development of new drugs, the study of protein-protein interactions, and the investigation of enzyme activity. DOTU has been shown to be a potent inhibitor of the protein-protein interaction between the transcription factors c-Myc and Max, which are involved in the development of various cancers. DOTU has also been used to study the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Propriétés
IUPAC Name |
N-(1,1-dioxo-9-oxa-1λ6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-2-11(14)13-10-3-8-18(15,16)12(9-10)4-6-17-7-5-12/h2,10H,1,3-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBIMZUJMHTZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCS(=O)(=O)C2(C1)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)
![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)
![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)
![N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide](/img/structure/B2498356.png)
![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498357.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2498361.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)




![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)